![molecular formula C15H13N3O3S B2900310 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide CAS No. 946305-23-3](/img/structure/B2900310.png)
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide
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Overview
Description
“N-(7-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide” is a chemical compound with the molecular formula C10H11N3O2S. Its average mass is 237.278 Da and its monoisotopic mass is 237.057190 Da .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, which is the core structure of the compound , has been described in various studies. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another study reported the synthesis of similar compounds via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidines, including the compound , is characterized by a fused heterocyclic system consisting of a six-membered pyrimidine ring and a five-membered thiazole ring . The compound also contains an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines, including the compound , can undergo various chemical reactions. For instance, compounds with this core structure have been reported to react with 1,4-dithiane-2,5-diol to produce derivatives with high inhibitory activity against tumor cells .
Physical And Chemical Properties Analysis
The compound “N-(7-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide” has a molecular formula of C10H11N3O2S, an average mass of 237.278 Da, and a monoisotopic mass of 237.057190 Da .
Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have been shown to exhibit significant antitumor properties . The unique structure of these compounds allows them to interact with biological targets, potentially inhibiting the growth of cancer cells. The presence of the active methylene group (C2H2) in these derivatives makes them highly reactive and suitable for modification to enhance their antitumor efficacy .
Antibacterial Properties
Studies have indicated that thiazolo[3,2-a]pyrimidine compounds, including our subject compound, can have antibacterial activity . This makes them valuable for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory Uses
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives is another promising area of application. These compounds can be designed to target specific inflammatory pathways, providing a new avenue for the treatment of chronic inflammatory diseases .
Enzyme Inhibition
Due to the structural similarity to purine, thiazolo[3,2-a]pyrimidine derivatives can be used to design inhibitors for enzymes that interact with purine or purine derivatives. This application is particularly relevant in the design of drugs for diseases where purine metabolism is disrupted .
Drug Discovery
The compound’s versatile structure allows for the introduction of new binding sites, optimizing ligand interaction with biological targets. This adaptability makes it a valuable scaffold in drug discovery, aiding in the design of molecules with specific pharmacological properties .
Catalysis
The reactivity of the active methylene group in thiazolo[3,2-a]pyrimidine derivatives suggests potential use in catalysis. These compounds could act as catalysts in various chemical reactions, possibly leading to more efficient and selective processes .
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Mode of Action
It’s known that thiazolo[3,2-a]pyrimidines exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic and 5-ht2a receptor antagonistic activities . These activities suggest a complex interaction with multiple targets.
Biochemical Pathways
Given the broad spectrum of pharmacological activity associated with thiazolo[3,2-a]pyrimidines , it can be inferred that multiple biochemical pathways could be influenced.
Result of Action
Some thiazolo[3,2-a]pyrimidine derivatives have shown significant antibacterial and antitubercular activities , suggesting that this compound may have similar effects.
Future Directions
Thiazolo[3,2-a]pyrimidines, including the compound , are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . Future research may focus on further exploring these modifications and their potential therapeutic applications.
properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-13(14(20)18-7-8-22-15(18)16-10)17-12(19)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQZZJRPXWRXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide |
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